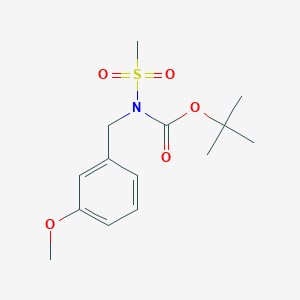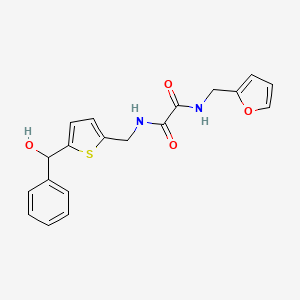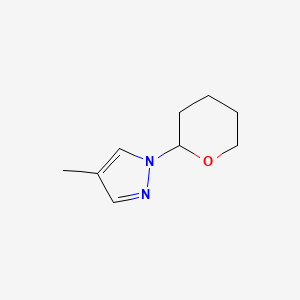
4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole
Übersicht
Beschreibung
4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole, also known as THPP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. THPP is a pyrazole derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole is not fully understood. However, studies have shown that 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole can modulate various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9.
Biochemische Und Physiologische Effekte
4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole has been shown to have various biochemical and physiological effects. Studies have shown that 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole can induce cell cycle arrest and apoptosis in cancer cells. 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In addition, 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole has several advantages for lab experiments, including its low toxicity and high solubility in water. However, 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole has some limitations, including its instability under acidic conditions and its low bioavailability.
Zukünftige Richtungen
For the study of 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole include the development of more stable and bioavailable derivatives and the study of 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole in combination with other drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole has been studied for its potential therapeutic applications in various areas, including cancer, inflammation, and neurological disorders. Studies have shown that 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole can inhibit the growth of cancer cells and induce apoptosis. 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole has been studied for its potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-methyl-1-(oxan-2-yl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-8-6-10-11(7-8)9-4-2-3-5-12-9/h6-7,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOYGZOBMBVIPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(tetrahydro-pyran-2-yl)-1h-pyrazole | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

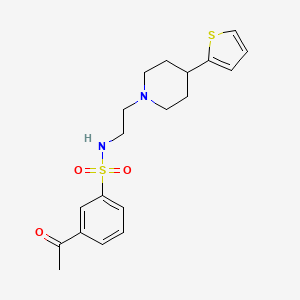
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(2-methoxyethyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2910055.png)
![N-[(5-Methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2910056.png)
![2-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2910057.png)
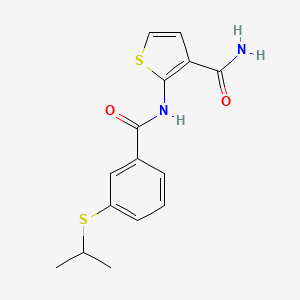
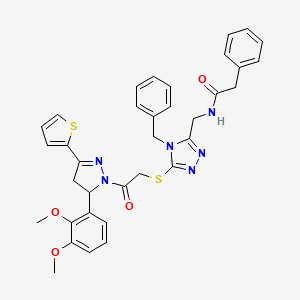
![5-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2910065.png)
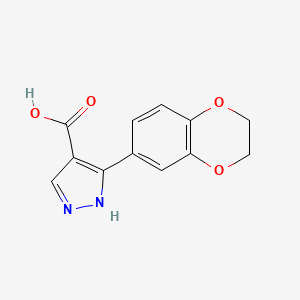
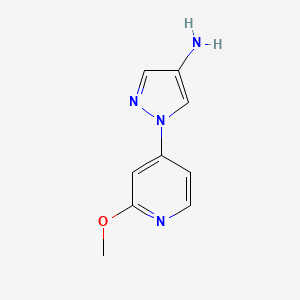
![4-Nitro-6,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene;hydrochloride](/img/structure/B2910069.png)
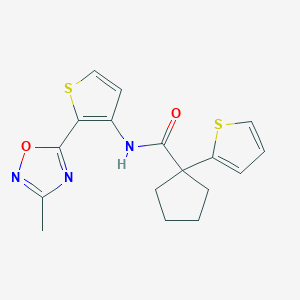
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2910071.png)
